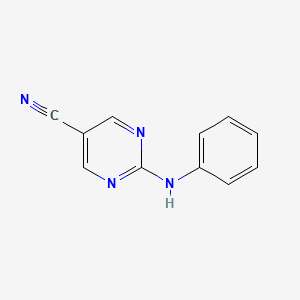

2-Anilino-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

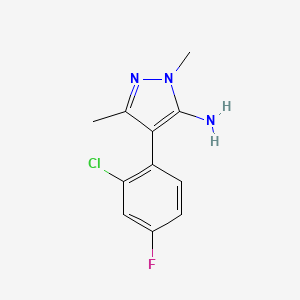

2-Anilino-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C17H12N4 . It has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group and a nitrile group . The exact structure and properties can be further analyzed using computational techniques .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied for their binding selectivity in complexes with CDK2 and CDK7 .Physical and Chemical Properties Analysis

This compound has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da . More detailed physical and chemical properties would require further experimental analysis .Aplicaciones Científicas De Investigación

Antitumor Agents and DHFR Inhibitors :

- 2-Anilino-5-pyrimidinecarbonitrile derivatives, such as 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines, have been synthesized for potential use as Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR) inhibitors. These compounds have also been explored for their antitumor properties, showing inhibitory activity against T. gondii cells and a range of human cancer cell lines (Gangjee, Adair, & Queener, 1999).

Cyclin-Dependent Kinase Inhibitors :

- The compound has been identified as a potential inhibitor of cyclin-dependent kinase-2 (CDK2). Studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have shown them to be potent inhibitors of CDK2, suggesting a role in the treatment of diseases where CDK2 is a critical factor (Wang et al., 2004).

Ferroelectric and Magnetic Behavior :

- Research on mixed azide and 5-(pyrimidyl)tetrazole bridged Co(II)/Mn(II) polymers, incorporating pyrimidine-2-carbonitrile, has shown these compounds to exhibit ferroelectric behavior and magnetic properties. This opens possibilities for their use in materials science, particularly in the development of multiferroic coordination polymers (Sengupta & Mukherjee, 2010).

Synthesis of Novel Compounds :

- New hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antitumoral activities against various human cancer cell lines. The synthesis process and the resulting bioactivity suggest potential applications in cancer research (Cocco et al., 2006).

DNA Polymerase III Inhibitors :

- 4-Substituted 2-amino-6-(anilino)pyrimidines, including derivatives of this compound, have been identified as selective inhibitors of DNA polymerase III. This enzyme is essential for DNA synthesis in Gram-positive bacteria, suggesting potential use in developing novel antibacterial agents (Ali et al., 2001).

Direcciones Futuras

There is ongoing research into the potential applications of 2-Anilino-5-pyrimidinecarbonitrile and related compounds. For example, a study has synthesized a series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position, with the aim of generating new potential antitumor agents .

Mecanismo De Acción

Target of Action

The primary targets of 2-Anilino-5-pyrimidinecarbonitrile are the epidermal growth factor receptor (EGFR) and the methionine biosynthesis pathway . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a key target in cancer therapy . The methionine biosynthesis pathway is essential for the growth and survival of fungi, and its inhibition can lead to effective fungicidal action .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . As a fungicide, it inhibits the methionine biosynthesis pathway, specifically the cgs gene, proposed to be involved in the secretion of hydrolytic enzymes .

Biochemical Pathways

The compound affects the EGFR signaling pathway in cancer cells, leading to the inhibition of cell proliferation and survival . In fungi, it disrupts the methionine biosynthesis pathway , which is crucial for fungal growth and survival .

Pharmacokinetics

Its metabolism and elimination would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

In cancer cells, the inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . In fungi, the inhibition of the methionine biosynthesis pathway results in impaired growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that might interact with the compound, and the specific characteristics of the target cells or organisms . .

Análisis Bioquímico

Biochemical Properties

2-Anilino-5-pyrimidinecarbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with EGFR, a protein that plays a crucial role in cell growth and division .

Cellular Effects

In terms of cellular effects, this compound has shown promising results in inhibiting the growth of various human tumor cell lines . It has been found to exhibit moderate antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP binding site of EGFR, inhibiting its activity and thus preventing the downstream signaling pathways that lead to cell proliferation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in studies involving human tumor cell lines . Over time, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Metabolic Pathways

Given its role as an ATP mimicking tyrosine kinase inhibitor, it’s likely that it interacts with enzymes involved in ATP synthesis and utilization .

Propiedades

IUPAC Name |

2-anilinopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLGQGDGFZDEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)

![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)